molecular formula C14H24N4O7 B1197873 1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone

1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone

Cat. No. B1197873
M. Wt: 360.36 g/mol
InChI Key: XSGFEUMLKGZYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone is a keratan 6'-sulfate and an azamacrocycle.

Scientific Research Applications

  • Synthesis of Complex Compounds

    • The compound has been used in the synthesis of complex macrocyclic compounds, as detailed in studies by Gupta, Harland, and Stoodley (1984) in their work on chromatography-free synthesis processes (Gupta, Harland, & Stoodley, 1984).
    • Asay et al. (1977) explored its use in creating novel macrocyclic multidentate crown compounds from dioxodioic acids (Asay et al., 1977).
  • NMR Spectroscopy in Polymerization

    • Yamasaki, Masamoto, and Kanaori (2000) utilized the compound in studying the NMR spectra of cyclic formals formed during copolymerization of trioxane and ethylene oxide (Yamasaki, Masamoto, & Kanaori, 2000).
  • Coordination Chemistry and Metal Ion Extraction

    • Kumagai and Akabori (1989) reported its use in the preparation of bicyclic crown ethers containing amide groups, highlighting its ability to coordinate with metal ions (Kumagai & Akabori, 1989).
  • Micellization and Drug Delivery Systems

    • Kadam et al. (2010) discussed its role in induced micellization and micellar transitions in aqueous solutions, which is significant for drug delivery system research (Kadam et al., 2010).
  • Template Reactions in Ligand Synthesis

    • Suh, Kang, Goedken, and Park (1991) conducted template condensation reactions using the compound for synthesizing nickel(II) and copper(II) complexes (Suh, Kang, Goedken, & Park, 1991).
  • Studies on Electronic Properties

properties

Product Name

1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone

Molecular Formula

C14H24N4O7

Molecular Weight

360.36 g/mol

IUPAC Name

1,4,13-trioxa-7,10,16,19-tetrazacyclohenicosane-6,9,17,20-tetrone

InChI

InChI=1S/C14H24N4O7/c19-11-7-17-13(21)9-24-5-6-25-10-14(22)18-8-12(20)16-2-4-23-3-1-15-11/h1-10H2,(H,15,19)(H,16,20)(H,17,21)(H,18,22)

InChI Key

XSGFEUMLKGZYIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC(=O)CNC(=O)COCCOCC(=O)NCC(=O)N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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